molecular formula C20H40N2O3 B587971 N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine CAS No. 38079-57-1

N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine

Cat. No.: B587971
CAS No.: 38079-57-1
M. Wt: 356.551
InChI Key: CYGAEZQNRUGNLL-SFHVURJKSA-N
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Description

N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine is a synthetic compound with the molecular formula C20H40N2O3 and a molecular weight of 356.5432 . This compound is characterized by the presence of a dodecyl group attached to the lysine molecule, along with two methyl groups on the nitrogen atom. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine typically involves the following steps:

    Starting Materials: The synthesis begins with L-lysine, a naturally occurring amino acid.

    N-Alkylation: The lysine molecule undergoes N-alkylation with dodecanoyl chloride to introduce the dodecyl group.

    Dimethylation: The nitrogen atom of the lysine is then dimethylated using methyl iodide in the presence of a base such as sodium hydride.

The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and its potential role in cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine involves its interaction with specific molecular targets. The dodecyl group allows the compound to integrate into lipid membranes, affecting membrane fluidity and function. The dimethylated nitrogen can interact with various enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine
  • N2,N2-Dimethyl-N6-(1-oxooctyl)-L-lysine
  • N2,N2-Dimethyl-N6-(1-oxodecyl)-D-lysine

Uniqueness

N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine is unique due to the length of its dodecyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions and membrane integration.

Properties

IUPAC Name

(2S)-2-(dimethylamino)-6-(dodecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2O3/c1-4-5-6-7-8-9-10-11-12-16-19(23)21-17-14-13-15-18(20(24)25)22(2)3/h18H,4-17H2,1-3H3,(H,21,23)(H,24,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGAEZQNRUGNLL-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191487
Record name N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine
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Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38079-57-1
Record name N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38079-57-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine
Source EPA DSSTox
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Record name N2,N2-dimethyl-N6-(1-oxododecyl)-L-lysine
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Record name N2,N2-DIMETHYL-N6-(1-OXODODECYL)-L-LYSINE
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